Product packaging for 2-(2-Aminocyclohexyl)acetic acid(Cat. No.:)

2-(2-Aminocyclohexyl)acetic acid

Cat. No.: B13410152
M. Wt: 157.21 g/mol
InChI Key: JZCXXLRGQVHYQJ-UHFFFAOYSA-N
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Description

2-(2-Aminocyclohexyl)acetic acid is a chiral, conformationally constrained β-amino acid that serves as a valuable building block in organic synthesis and pharmaceutical research. As a higher homologue of α-amino acids, this compound features a cyclohexane ring that introduces significant steric and stereochemical constraints, making it a useful scaffold for developing novel bioactive molecules . Research Applications: • Pharmaceutical Intermediates: This compound and its structural analogs are key intermediates in the synthesis of various pharmaceutical agents. Similar aminocyclohexyl acetic acid derivatives are utilized as starting materials for drugs targeting dopamine receptors, highlighting the potential of this chemical class in central nervous system (CNS) drug discovery . • Coordination Chemistry: Related β-amino acids with constrained cyclohexyl rings are known to form stable chelates with transition metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)) through N,O-coordination, resulting in mononuclear complexes with distorted octahedral geometries . These complexes are of significant interest for developing new chemotherapeutic agents, antibacterial compounds, and diagnostic agents, leveraging the redox activity and coordination characteristics of transition metals . Handling and Safety: For research use only. Not intended for diagnostic or therapeutic use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B13410152 2-(2-Aminocyclohexyl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminocyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7-4-2-1-3-6(7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCXXLRGQVHYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Aminocyclohexyl Acetic Acid Isomers

General Synthetic Approaches

Hydrogenation-Based Routes

Hydrogenation is a widely utilized method for synthesizing aminocyclohexyl acetic acid isomers. This approach typically involves the reduction of both a nitro group and an aromatic ring of a precursor molecule in a single or multi-step process. google.comresearchgate.net

A common and effective precursor for the synthesis of 4-aminocyclohexylacetic acid is 4-nitrophenylacetic acid. google.comresearchgate.net The synthesis involves the catalytic hydrogenation of this starting material, which reduces the nitro group to an amine and saturates the phenyl ring to a cyclohexane (B81311) ring. google.comgoogleapis.com This transformation can be performed using various catalysts and reaction conditions to influence the yield and the ratio of cis to trans isomers. google.comresearchgate.net For instance, starting from the sodium salt of 4-nitrophenylacetic acid, a mixture of cis and trans isomers of 4-aminocyclohexyl acetic acid can be obtained. google.comgoogleapis.com

The choice of catalyst and reaction conditions plays a pivotal role in the outcome of the hydrogenation process, particularly in determining the isomer ratio.

Raney Nickel (Raney-Ni): This catalyst, a fine-grained solid composed mostly of nickel, is effective for the hydrogenation of various functional groups, including nitro compounds and aromatic rings. wikipedia.orgacs.org When the sodium salt of 4-nitrophenylacetic acid is hydrogenated using a Raney-Ni catalyst, the reaction is typically conducted in two stages with escalating temperature and pressure. Initially, the reaction proceeds at approximately 49°C and 130 atm, followed by a second stage at 130°C and 172 atm. google.comresearchgate.net This method has been reported to yield a product mixture consisting of about 81% trans and 19% cis isomers of 4-aminocyclohexyl-acetic acid. google.comresearchgate.net

Palladium on Carbon (Pd/C): Palladium supported on activated carbon is a versatile catalyst used for various hydrogenation reactions, including the reduction of nitro compounds. wikipedia.orgcommonorganicchemistry.com When 4-nitrophenylacetic acid is hydrogenated in an aqueous medium using Pd/C at a moderate overpressure (3-4 bar), a mixture of cis/trans 4-aminocyclohexylacetic acids is obtained, but with the cis isomer being the major product (approx. 70%). google.com The catalyst loading is typically between 5% and 10% by weight. wikipedia.org

The following table summarizes typical reaction conditions for the hydrogenation of 4-nitrophenylacetic acid.

CatalystPrecursorTemperaturePressureIsomer Ratio (trans:cis)
Raney-Ni4-nitrophenylacetic acid sodium salt49°C then 130°C130 atm then 172 atm~81:19
Pd/C4-nitrophenylacetic acid40-60°C0.1-4 bar~30:70 (increases with stepwise approach)

To improve the stereoselectivity towards the desired trans isomer, stepwise hydrogenation strategies have been developed, particularly when using a Pd/C catalyst. google.com It was discovered that separating the reduction of the nitro group and the saturation of the phenyl ring into two distinct steps significantly increases the yield of the trans isomer. google.com

This two-step process involves:

Nitro Group Reduction: The initial hydrogenation of 4-nitrophenylacetic acid is carried out in a protic solvent like water at a lower temperature (40-50°C, specifically 44-46°C) and under low hydrogen overpressure (0.1-0.6 bar). google.comresearchgate.net This step selectively reduces the nitro group to form 4-aminophenylacetic acid in situ.

Aromatic Ring Saturation: The reaction mixture containing the in situ generated 4-aminophenylacetic acid is then subjected to further hydrogenation at a higher temperature (50-60°C, specifically 55-58°C) and increased pressure (1-4 bar). google.comresearchgate.net This second step saturates the aromatic ring.

This stepwise approach enhances the trans-selectivity, leading to a more favorable trans to cis isomer ratio of 60-70%. google.com

Wittig Reaction Pathways

An alternative synthetic route to aminocyclohexyl acetic acid derivatives utilizes the Wittig reaction. The Wittig reaction is a powerful method for creating alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent). masterorganicchemistry.comlibretexts.org This pathway offers a different approach to constructing the carbon skeleton of the target molecule.

A synthetic method starting from 1,4-cyclohexanedione has been developed to produce 2-(4-aminocyclohexyl)-ethyl acetate. google.com This multi-step process begins with a Wittig reaction.

The key steps are:

Wittig Reaction: 1,4-cyclohexanedione is reacted with a phosphonium ylide. This transforms one of the ketone groups into a carbon-carbon double bond, forming an intermediate with an exocyclic double bond.

Condensation and Catalytic Hydrogenation: The intermediate from the Wittig reaction undergoes further transformations, including a condensation reaction followed by catalytic hydrogenation, to ultimately yield the 2-(4-aminocyclohexyl)-ethyl acetate. google.com

This method provides an alternative to hydrogenation-based routes that start with aromatic precursors, showcasing the versatility of the Wittig reaction in building complex cyclic structures. google.com

Condensation and Subsequent Catalytic Hydrogenation Steps

One of the effective methods for the synthesis of aminocyclohexyl acetic acid isomers involves a two-step process: the reduction of a nitro group on a phenylacetic acid derivative, followed by the hydrogenation of the aromatic ring. This process, while not a direct condensation in the classical sense, utilizes a functionalized aromatic precursor that is then transformed into the desired cyclohexyl derivative.

A notable example is the synthesis of trans-4-amino-cyclohexyl acetic acid ethyl ester hydrochloride, a derivative of the target compound. The process starts with 4-nitrophenyl acetic acid, which undergoes a two-stage hydrogenation process in the presence of a Palladium on carbon (Pd/C) catalyst.

Step 1: Reduction of the Nitro Group The initial step involves the selective reduction of the nitro group to an amino group. This is typically carried out under mild conditions.

Substrate: 4-Nitrophenyl acetic acid

Catalyst: Palladium on carbon (Pd/C)

Solvent: Protic solvent (e.g., water)

Temperature: 40–50°C

Pressure: 0.1–0.6 bar hydrogen overpressure

This step yields 4-aminophenyl acetic acid as an intermediate.

Step 2: Hydrogenation of the Aromatic Ring The second step involves the saturation of the benzene ring to form the corresponding aminocyclohexyl acetic acid. This step is carried out at a slightly higher temperature and pressure.

Substrate: 4-Aminophenyl acetic acid (from Step 1)

Catalyst: Palladium on carbon (Pd/C)

Temperature: 50–60°C

Pressure: 1–4 bar hydrogen overpressure

This two-step hydrogenation process results in the formation of 4-aminocyclohexyl acetic acid with a trans:cis isomer ratio of approximately 60–70% . The resulting acid is then esterified to yield the ethyl ester hydrochloride. This method highlights how the control of hydrogenation conditions can influence the diastereomeric outcome.

Rodionov-Type Reactions and Related Condensations

Rodionov-type reactions provide a direct route to β-amino acids through the condensation of a carbonyl compound, an active methylene compound, and ammonia or an amine. This reaction is particularly relevant for the synthesis of 2-(2-Aminocyclohexyl)acetic acid.

Direct Reaction of Cyclohexanone with Malonic Acid and Ammonium Acetate

The direct reaction of cyclohexanone with malonic acid and ammonium acetate is a classic example of a Rodionov-type reaction applied to the synthesis of a β-amino acid derivative. This one-pot synthesis is an efficient method for preparing 2-(1-aminocyclohexyl)acetic acid, a closely related isomer of the target compound.

In this reaction, cyclohexanone acts as the carbonyl component, malonic acid provides the two-carbon unit for the acetic acid side chain, and ammonium acetate serves as the ammonia source. The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as 1-butanol researchgate.net. The reaction proceeds through a series of intermediates, including the formation of an enamine from cyclohexanone and ammonia, followed by a Michael addition of the malonate enolate and subsequent decarboxylation to yield the final β-amino acid.

This method is notable for its simplicity and the direct formation of the aminocyclohexyl acetic acid scaffold.

Generation of β-Amino Acid Derivatives

The Rodionov reaction is a valuable tool for the synthesis of β-amino acids. A study of the Rodionov reaction with various aldehydes and ketones revealed that among the ketones studied, cyclohexanone is unique in its ability to yield a β-amino acid under these conditions researchgate.net. This highlights the specific reactivity of cyclohexanone in this multicomponent reaction, making it a key starting material for the synthesis of aminocyclohexyl acetic acid derivatives. The resulting racemic β-amino acids can be further resolved to obtain enantiomerically pure forms, which is of significant importance in medicinal chemistry.

Stereoselective Synthesis and Control in Aminocyclohexyl Acetic Acid Production

The control of stereochemistry is a critical aspect of the synthesis of this compound, as the biological activity of the final products often depends on the specific arrangement of the substituents on the cyclohexane ring.

Diastereoselective Synthesis

Diastereoselective synthesis aims to produce a specific diastereomer of a compound in a higher yield than other possible diastereomers. In the context of aminocyclohexyl acetic acid synthesis, this can be achieved by controlling the reaction conditions of the hydrogenation step.

As mentioned in section 2.1.2.2, the two-step hydrogenation of 4-nitrophenyl acetic acid can be controlled to favor the formation of the trans-isomer of 4-aminocyclohexyl acetic acid . By separating the reduction of the nitro group and the saturation of the aromatic ring into two distinct steps with different reaction parameters, a higher trans:cis ratio of 60-70% can be achieved . This demonstrates that the choice of catalyst, solvent, temperature, and pressure can significantly influence the stereochemical outcome of the reaction, providing a handle for diastereoselective synthesis.

Resolution and Separation Techniques (e.g., Selective Crystallization)

When a synthetic route produces a mixture of diastereomers, separation techniques are employed to isolate the desired isomer. Selective crystallization is a powerful method for separating diastereomers based on their different physical properties, such as solubility.

Diastereomers have different crystal lattice energies and therefore different solubilities in a given solvent. This difference can be exploited to selectively crystallize one diastereomer from a solution containing a mixture, leaving the other diastereomer in the mother liquor.

In the case of aminocyclohexyl acetic acid derivatives, the separation of cis and trans isomers can be achieved by converting them into their corresponding salts. For example, a mixture of cis and trans 4-aminocyclohexyl acetic acid ethyl esters can be separated by forming their hydrochloride salts. The trans-isomer hydrochloride salt can then be selectively precipitated from a suitable solvent, such as acetonitrile, in high purity and good yield.

Intermediate Compound Utilization in Multi-Step Synthesis

Multi-step syntheses of complex molecules derived from this compound often necessitate the strategic use of intermediate compounds to facilitate specific transformations and avoid unwanted side reactions. Key among these strategies are ester formation and hydrolysis, and the use of protective groups for the amino functionality.

Ester Formation and Hydrolysis

The carboxylic acid functional group in this compound can be temporarily converted to an ester. This transformation serves multiple purposes, including purification, modification of solubility, and protection of the carboxylic acid from reacting with certain reagents.

Ester Formation (Esterification):

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). chemguide.co.uk

The mechanism of acid-catalyzed esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester. chemguide.co.ukyoutube.com

Table 1: Common Conditions for Fischer Esterification
ParameterConditionPurpose
ReactantsCarboxylic Acid, AlcoholFormation of the ester
CatalystStrong acid (e.g., H₂SO₄, HCl)To protonate the carbonyl group and activate it for nucleophilic attack
Reaction Driving ForceExcess alcohol or removal of waterTo shift the equilibrium towards the product side (Le Chatelier's principle)

Hydrolysis:

The ester group can be readily converted back to the carboxylic acid through hydrolysis. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. libretexts.orglibretexts.org The ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.orglibretexts.org The reaction is reversible and reaches an equilibrium. libretexts.orglibretexts.org

Base-Promoted Hydrolysis (Saponification): This method involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). youtube.comucalgary.ca The reaction is irreversible because the carboxylate salt formed is not susceptible to nucleophilic attack by the alcohol. youtube.comucalgary.ca The final step involves acidification to protonate the carboxylate and yield the carboxylic acid. ucalgary.ca

The mechanism of base-promoted hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide as a leaving group and forming the carboxylic acid, which is immediately deprotonated by the basic conditions to form the carboxylate salt. ucalgary.ca

Protective Group Strategies (e.g., Boc, Cbz)

The amino group in this compound is nucleophilic and can interfere with reactions targeting other parts of the molecule. Therefore, it is often necessary to "protect" this group by converting it into a less reactive derivative. The protecting group can then be removed later in the synthesis to regenerate the free amine. Two of the most common amine protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.comorganic-chemistry.org

Boc (tert-Butyloxycarbonyl) Protection:

The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction is generally high-yielding and can be carried out under relatively mild conditions.

The Boc group is stable to a wide range of reaction conditions but can be easily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comchemistrysteps.com The deprotection mechanism involves the formation of a stable tert-butyl cation. chemistrysteps.com

Table 2: Boc Protection and Deprotection Strategies
ProcessReagentsKey Features
ProtectionDi-tert-butyl dicarbonate (Boc₂O), Base (e.g., triethylamine, NaOH)Mild conditions, high yield
DeprotectionStrong acid (e.g., Trifluoroacetic acid (TFA), HCl)Acid-labile, forms a stable carbocation

Cbz (Benzyloxycarbonyl) Protection:

The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.com

The Cbz group is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst, Pd/C). masterorganicchemistry.commasterorganicchemistry.com This orthogonality to the Boc group allows for selective deprotection when both are present in the same molecule. masterorganicchemistry.com

Table 3: Cbz Protection and Deprotection Strategies
ProcessReagentsKey Features
ProtectionBenzyl chloroformate (Cbz-Cl), BaseForms a stable carbamate
DeprotectionCatalytic Hydrogenation (H₂, Pd/C)Cleaved by reduction, orthogonal to Boc group

The strategic application of these protective groups is fundamental in multi-step syntheses, enabling chemists to perform a wide array of chemical transformations on other parts of the this compound molecule without interference from the reactive amino group.

Chemical Reactivity and Derivatization of Aminocyclohexyl Acetic Acids

Functional Group Transformations

The amino and carboxylic acid groups can be independently or concurrently modified through various organic reactions.

Oxidation Reactions of the Amino Group

The primary amino group on the cyclohexyl ring is susceptible to oxidation, with the resulting product depending on the specific oxidizing agent and reaction conditions. While mild oxidation can lead to imines or oximes, stronger agents can yield nitro compounds. britannica.comacs.org For instance, the oxidation of cyclohexylamine, a structurally related compound, can produce cyclohexanone oxime. acs.orgciac.jl.cn Reagents such as hydrogen peroxide or peroxy acids can add an oxygen atom to the nitrogen, which may be an intermediate step in the formation of nitroso or nitro derivatives. britannica.com

Reaction Type Reagent(s) Product(s)
Oxidation of Primary AmineMolecular Oxygen (O₂), CatalystCyclohexanone Oxime
Oxidation of Primary AminePeroxy Acids (e.g., H₂O₂)Nitroso or Nitro compounds

Reduction Reactions to Modified Cyclohexyl Derivatives

The carboxylic acid functional group of 2-(2-Aminocyclohexyl)acetic acid can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as weaker agents like sodium borohydride are generally ineffective for reducing carboxylic acids. chemguide.co.uklibretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). chemguide.co.uk The reaction proceeds through a nucleophilic acyl substitution mechanism, initially forming an aldehyde intermediate which is immediately further reduced to the primary alcohol. libretexts.org

Starting Material Reagent(s) Product Functional Group Conditions
Carboxylic Acid1. LiAlH₄ 2. H₂O or H₃O⁺ workupPrimary AlcoholAnhydrous ether solvent (e.g., THF)

Nucleophilic Substitution Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile. As such, it readily participates in nucleophilic substitution reactions with various electrophiles, most notably acylating and alkylating agents. pressbooks.pub

N-Acylation: The reaction of the amino group with acylating agents like acid chlorides or acid anhydrides results in the formation of a stable amide bond. orientjchem.orgnih.govbath.ac.uk This is one of the most fundamental reactions for amines. The reaction is typically rapid and can be performed under various conditions, sometimes in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). youtube.com

N-Alkylation: The amino group can also be alkylated by reacting with alkyl halides. However, this reaction is often difficult to control in primary amines as the initially formed secondary amine can be more reactive than the starting material, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts. pressbooks.pub

Reaction Type Electrophile Product Functional Group
N-AcylationAcid Chloride (R-COCl)Amide
N-AcylationAcid Anhydride ((RCO)₂O)Amide
N-AlkylationAlkyl Halide (R-X)Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt

Design and Synthesis of Derivatives and Analogues

The core structure of this compound can be systematically modified to create analogues with tailored physicochemical or biological properties. Key strategies involve altering the substitution pattern of the cyclohexyl ring or transforming the acetic acid side chain.

Modification of the Cyclohexyl Ring (e.g., with tert-butyl groups)

Introducing substituents onto the cyclohexyl ring can significantly influence the molecule's conformation and steric profile. A common strategy is to incorporate a bulky group like a tert-butyl group, which tends to lock the cyclohexane (B81311) ring in a specific chair conformation. The synthesis of a tert-butyl substituted analogue, 2-(1-amino-4-tert-butylcyclohexyl)acetic acid, has been reported. nih.gov This synthesis starts from 4-tert-butylcyclohexanone, which is reacted with malonic acid and ammonium acetate in ethanol under reflux conditions. nih.gov This reaction, a variation of the Strecker synthesis, constructs the aminomethyl-acetic acid moiety onto the pre-functionalized cyclohexane ring.

Starting Material Reagents Product
4-tert-butylcyclohexanoneMalonic acid, Ammonium acetate2-(1-amino-4-tert-butylcyclohexyl)acetic acid

Variations in the Acetic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization, allowing for the creation of esters, amides, and other related functional groups.

Esterification: Esters are commonly prepared through the Fischer esterification reaction, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and yields can be improved by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Esters can also be synthesized by reacting the carboxylate salt with an alkyl halide.

Amide Formation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide. Because the direct reaction is a slow, high-temperature process that forms a stable ammonium carboxylate salt, coupling agents are often employed. youtube.comlibretexts.org Dicyclohexylcarbodiimide (DCC) is a classic reagent that activates the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond under mild conditions. khanacademy.orgmasterorganicchemistry.com

Reaction Type Reagent(s) Product Functional Group
Fischer EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Ester
Amide FormationAmine (R'₂NH), Coupling Agent (e.g., DCC)Amide

Synthesis of Complex Multidentate Ligands (e.g., Bis(trans-2-aminocyclohexyl)aminepentaacetic Acid)

The derivatization of aminocyclohexyl acetic acid analogs serves as a foundational strategy for the construction of more elaborate multidentate ligands. A notable example is the synthesis of Bis(trans-2-aminocyclohexyl)aminepentaacetic Acid, a complex chelating agent. The synthetic pathway to this ligand involves a multi-step process that begins with the formation of a key diamine intermediate, followed by carboxymethylation to attach the acetate arms.

The synthesis and characterization of the racemic mixture and meso isomers of Bis(trans-2-aminocyclohexyl)aminepentaacetic Acid have been described in detail. acs.orgnih.govacs.org The critical step in this synthesis is the preparation and separation of the racemic and meso isomers of bis(trans-2-aminocyclohexyl)amine. acs.org This is achieved through the reaction of trans-1,2-diaminocyclohexane with cyclohexylaziridine, which can result in the formation of three isomers: a pair of mirror-image enantiomers (the racemic mixture) and a meso compound. acs.org These diastereomers, having different physical properties, can then be separated chromatographically. acs.org

Following the separation of the diamine isomers, the synthesis proceeds with the introduction of the pentaacetic acid moieties. The penta-tert-butyl ester of the ligand is first synthesized, and its crystal structure has been determined to confirm the stereochemistry. acs.orgnih.govacs.org The final step involves the hydrolysis of the tert-butyl esters to yield the final Bis(trans-2-aminocyclohexyl)aminepentaacetic Acid ligand. acs.org

The synthetic route is outlined in the following table, detailing the key reaction stages.

StepPrecursor(s)Reagents/ConditionsProduct
1trans-1,2-diaminocyclohexane, CyclohexylaziridineReflux under Argon, followed by standing at room temperature. acs.orgRacemic and meso isomers of bis(trans-2-aminocyclohexyl)amine
2Racemic mixture of bis(trans-2-aminocyclohexyl)amineTrifluoroacetic acid (TFA), followed by neutralization with NaOH and acidification with HCl. acs.orgRacemic Mixture of Bis(trans-2-aminocyclohexyl)amine-N,N,N',N'',N''-Pentaacetic Acid

This synthetic approach highlights the utility of aminocyclohexane derivatives as building blocks for creating complex chelating agents with specific stereochemical properties, which are crucial for their coordination chemistry with metal ions. The stability constants of the Gd(III) complexes of both the racemic and meso isomers of Bis(trans-2-aminocyclohexyl)aminepentaacetic Acid have been determined, demonstrating their potential application in areas such as magnetic resonance imaging (MRI) contrast agents. acs.orgnih.govacs.org

Structural Analysis and Characterization of Aminocyclohexyl Acetic Acid Compounds and Complexes

Crystallographic Studies

Crystallographic studies provide definitive information about the solid-state structure of molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact coordinates of each atom can be determined, revealing bond lengths, angles, and intermolecular interactions. anton-paar.comnih.gov

The analysis of 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid hemihydrate provides a clear example of the detailed structural information obtainable from single-crystal X-ray diffraction. The compound, a homologue of 4-tertiarybutylgabapentin, crystallizes in the triclinic space group P1. nih.gov The asymmetric unit of the crystal contains two molecules of the amino acid, which exist as zwitterions, and one molecule of water. nih.gov

The cyclohexane (B81311) ring within the structure adopts a chair conformation. In this conformation, the bulky tert-butyl and the amino groups are situated in equatorial positions, while the carboxymethyl group occupies an axial position. nih.gov This arrangement is stabilized by an intramolecular N—H⋯O hydrogen bond, which forms a six-membered ring. nih.gov

Below is a table summarizing the key crystallographic data for 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid hemihydrate. nih.gov

Parameter Value
FormulaC₁₂H₂₃NO₂·0.5H₂O
Molecular Weight222.32
Crystal SystemTriclinic
Space GroupP1
a (Å)6.4164 (2)
b (Å)10.8091 (3)
c (Å)19.1335 (6)
α (°)96.843 (3)
β (°)92.018 (3)
γ (°)93.901 (3)
Volume (ų)1313.25 (7)
Z4

Table 1: Crystallographic data for 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid hemihydrate. nih.gov

The coordination of aminocyclohexyl acetic acid derivatives to metal ions, such as copper(II), results in the formation of metal complexes with distinct structural characteristics. X-ray diffraction studies of these complexes reveal the coordination geometry around the central metal ion and the nature of the ligand-metal bonding. nih.govmdpi.com

For instance, studies on various copper(II) complexes with amino acid-based ligands show that the geometry around the Cu(II) center is often a distorted square planar or square pyramidal arrangement. nih.govnih.gov In some dimeric structures, two copper(II) atoms can be bridged by oxygen atoms from the ligands. researchgate.net The specific bond lengths and angles are determined by the nature of the ligand and the other coordinating species. For example, in one reported copper(II) complex with a glycine-Schiff base ligand, the Cu–O and Cu–N bond lengths are in the range of 1.851(2) to 1.929(3) Å, which is typical for such complexes. mdpi.com

The coordination environment in a dinuclear copper(II) complex can involve each copper atom being coordinated by three nitrogen atoms from the organic ligands and two oxygen atoms, resulting in a slightly distorted trigonal–bipyramidal geometry. nih.gov The precise structure is influenced by factors such as the substituents on the ligand and the presence of solvent molecules, which can lead to different crystal packing arrangements. nih.gov

In the solid state, amino acids like 2-(1-amino-4-tert-butylcyclohexyl)acetic acid typically exist as zwitterions, where the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻). nih.govresearchgate.net This zwitterionic nature is a key factor in the formation of extensive hydrogen bonding networks that stabilize the crystal lattice. nih.govresearchgate.net

In the crystal structure of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid hemihydrate, the zwitterionic molecules are linked by a variety of hydrogen bonds. nih.gov These include intramolecular N—H⋯O bonds that stabilize the individual molecular conformation. nih.gov Furthermore, intermolecular N—H⋯O and O—H⋯O hydrogen bonds connect the zwitterions to each other and to the water molecules present in the lattice. nih.gov

This intricate network of hydrogen bonds leads to the formation of a layered structure. Specifically, the interactions create sandwich-like layers parallel to the ab plane of the crystal, which feature a hydrophilic interior (containing the charged amino and carboxylate groups and water molecules) and a hydrophobic exterior (composed of the nonpolar tert-butyl and cyclohexyl parts). nih.gov The stability of the entire crystal structure is significantly enhanced by these directional intermolecular forces. nih.gov Such charge-assisted hydrogen bonds are a common and essential feature in the crystal structures of cocrystals involving zwitterionic co-formers. rsc.org

Bond D-H (Å) H···A (Å) D···A (Å) **D-H···A (°) **
N2—H4N⋯O21.00 (2)1.73 (2)2.729 (2)170.5 (19)
N2—H5N⋯O10.99 (2)1.818 (19)2.779 (2)163.1 (18)
N2—H6N⋯O30.93 (2)2.10 (2)2.836 (2)135.4 (17)

Table 2: Selected hydrogen bond geometries in the crystal lattice of 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid hemihydrate. nih.gov

Spectroscopic Characterization Techniques

Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. It is an indispensable tool for characterizing chemical compounds, providing information about functional groups, electronic structure, and the local environment of atoms. muni.cz

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. muni.cz It provides detailed information about the connectivity and chemical environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

For aminocyclohexyl acetic acid derivatives, NMR spectroscopy can confirm the stereochemistry of the molecule. For example, the coupling constants observed in ¹H NMR spectra can verify the trans configuration of substituents on the cyclohexane ring, where trans diaxial protons typically exhibit coupling constants (J) in the range of 10–12 Hz. This data complements the findings from X-ray diffraction to unambiguously resolve the spatial arrangement of the atoms.

When these ligands coordinate to paramagnetic metal ions, such as Cu(II), the NMR signals can be broadened or shifted, making analysis more complex. However, NMR remains a valuable tool for studying diamagnetic complexes and for providing insights into the dynamic processes and weak interactions in solution. muni.cz

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the structure and bonding within a molecule. uobabylon.edu.iq

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. uobabylon.edu.iq In aminocyclohexyl acetic acid compounds, characteristic IR bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, and the C=O stretch of the carbonyl group. uobabylon.edu.iq For instance, the C=O stretching vibration in carboxylic acids typically appears in the region of 1600-1870 cm⁻¹. uobabylon.edu.iq Upon formation of a metal complex, the positions of these bands shift, indicating coordination of the functional groups to the metal ion. nih.gov For example, the appearance of new bands at lower frequencies (e.g., 400-600 cm⁻¹) can be attributed to the formation of new Cu–O and Cu–N bonds, confirming chelation. nih.gov

UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. youtube.com For organic molecules like aminocyclohexyl acetic acid, absorptions in the UV region can arise from n → π* and π → π* transitions, particularly associated with the carbonyl group of the carboxylic acid. uobabylon.edu.iqresearchgate.net When these ligands form complexes with transition metals like copper(II), new absorption bands appear, typically in the visible region. These bands are due to d-d electronic transitions of the metal ion, and their position and intensity are indicative of the coordination geometry around the metal center. researchgate.net Shifts in the ligand-based absorption bands upon complexation also provide evidence of metal-ligand interaction. uniss.it

Computational Studies and Molecular Modeling

Computational studies and molecular modeling serve as powerful tools in the structural analysis and characterization of complex organic molecules like 2-(2-Aminocyclohexyl)acetic acid. These in silico methods allow for the prediction of molecular properties, conformational preferences, and potential biological activities, thereby guiding experimental research. By simulating the molecule's behavior at an atomic level, researchers can gain insights into its stability, reactivity, and interactions with biological targets.

Molecular Mechanics Predictions of Conformation and Stability

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. By calculating the steric and electrostatic interactions between atoms, it can predict the most stable three-dimensional arrangements, or conformations, of a molecule. For this compound, conformational analysis is particularly complex due to the flexibility of the cyclohexane ring and the presence of two substituents.

The cyclohexane ring can adopt several conformations, with the "chair" form being the most stable, followed by the "twist-boat" and "boat" forms. The substituents—the amino group and the acetic acid group—can be positioned in either axial or equatorial orientations. Furthermore, the relative stereochemistry of the two substituents (cis or trans) dictates their spatial relationship.

Cis Isomer: Both substituents are on the same face of the ring. The most stable conformation is typically the diequatorial chair form to minimize steric hindrance.

Trans Isomer: The substituents are on opposite faces of the ring. The most stable conformation is the (1,2)-equatorial-axial chair form.

Computational tools can systematically rotate bonds and evaluate the energy of each resulting structure to build a potential energy map. The results of such an analysis can be summarized to show the relative stability of the most likely conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers Predicted by Molecular Mechanics

Isomer Cyclohexane Conformation Substituent Orientation (Amino, Acetic Acid) Relative Energy (kcal/mol)
trans Chair Equatorial, Equatorial 0.00
trans Chair Axial, Axial +5.5
trans Twist-Boat - +6.0
cis Chair Equatorial, Axial +2.1
cis Twist-Boat - +7.5

Note: Data are hypothetical and for illustrative purposes to represent the output of a molecular mechanics calculation. Actual values would depend on the specific force field and calculation parameters used.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry that links the chemical structure of a compound to its biological activity. wikipedia.org By systematically modifying a lead compound, such as this compound, and observing the resulting changes in activity, researchers can identify the key chemical features—known as pharmacophores—responsible for its biological effects. wikipedia.orgnih.gov This process allows for the rational design of more potent and selective analogs.

An SAR study on this compound would involve synthesizing a library of related compounds with specific structural variations. These could include:

Modifications to the Amino Group: N-alkylation, N-acetylation, or incorporation into a heterocyclic system to probe the role of the amine's size, basicity, and hydrogen bonding capacity.

Changes to the Acetic Acid Side Chain: Esterification, amidation, or altering the chain length to evaluate the importance of the acidic proton and the distance between the carboxyl group and the cyclohexane ring.

Substitution on the Cyclohexane Ring: Adding alkyl or halogen groups at different positions to explore steric and electronic effects on binding to a hypothetical biological target.

Stereochemical Variations: Separating and testing the pure cis and trans isomers, as well as their individual enantiomers, to determine the optimal three-dimensional arrangement for activity.

When this relationship is expressed as a mathematical equation, it is known as a Quantitative Structure-Activity Relationship (QSAR). nih.gov QSAR models correlate the variation in biological activity with changes in physicochemical descriptors of the molecules, such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). nih.gov

Table 2: Illustrative Structure-Activity Relationship Data for Hypothetical Analogs of this compound

Compound ID Modification from Parent Compound Biological Activity (IC₅₀, µM)
1 (Parent) None (trans-isomer) 15.2
2 cis-isomer 45.8
3 N-methyl 12.5
4 N-acetyl 98.1
5 Methyl ester 50.4
6 4-fluoro substitution (trans) 8.3

Note: This table presents hypothetical data for illustrative purposes. IC₅₀ represents the concentration required for 50% inhibition in a hypothetical assay; lower values indicate higher potency.

This data suggests that the trans stereochemistry is preferred over the cis, the free amine is important for activity, and small electron-withdrawing groups on the ring may enhance potency while bulky groups are detrimental. Such insights are critical for guiding the design of new, more effective compounds. nih.gov

Biological Activity and Molecular Mechanisms of Aminocyclohexyl Acetic Acids

Interactions with Biological Systems at a Molecular Level

The unique chemical structure of aminocyclohexyl acetic acids, featuring both a primary amino group and a carboxylic acid moiety, allows them to interact with a variety of biological molecules through mechanisms such as hydrogen bonding and electrostatic interactions. This facilitates their involvement in numerous molecular processes.

Modulation of Enzyme Activity (e.g., Amino Acid Decarboxylases)

Aminocyclohexyl acetic acid derivatives have been shown to participate in enzymatic reactions, acting as either substrates or inhibitors depending on the specific enzyme. Their structural similarity to natural amino acids suggests they can function as substrates for enzymes like amino acid decarboxylases. By competing with endogenous substrates, these compounds can influence metabolic pathways that are dependent on these enzymes. The specific stereochemistry and isomeric form of the compound are crucial in determining its affinity for the enzyme's active site and its subsequent effect on enzyme activity. solubilityofthings.comnih.gov

Interactions with G-protein Coupled Receptors

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that play a crucial role in cellular signaling by detecting molecules outside the cell and activating internal signal transduction pathways. wikipedia.org Research has demonstrated that derivatives of trans-2-(4-Aminocyclohexyl)acetic acid can act as modulators of dopamine receptors, a prominent family of GPCRs.

These compounds can function as allosteric modulators, influencing the receptor's function and structure. Specifically, certain derivatives have been identified as G protein-biased partial agonists. This means they preferentially activate the G-protein signaling pathway over other pathways, such as the β-arrestin pathway, allowing for a more targeted modulation of cellular responses. nih.gov For instance, studies on the D2 dopamine receptor have shown that these compounds can inhibit adenylyl cyclase activity via Gαi subunit coupling, a key step in the cAMP signaling pathway. nih.gov

Table 1: Functional Activity of an Aminocyclohexyl Acetic Acid Derivative at the D2 Dopamine Receptor

Signaling PathwayPotency (EC50)Efficacy (Emax)
G-protein (cAMP Inhibition)0.4 nM70%
β-arrestin2 Recruitment0.6 nM66%

Binding to Amino Acid Transporters

Due to their structural resemblance to natural amino acids, aminocyclohexyl acetic acids are recognized by amino acid transporters. nih.gov These transporters are membrane proteins responsible for moving amino acids across cellular membranes and are essential for maintaining cellular homeostasis. embopress.orgnih.gov The interaction with these transporters suggests that aminocyclohexyl acetic acids can be transported into cells, where they can then exert their biological effects on intracellular targets. The efficiency and selectivity of this transport are likely influenced by the specific isomer and its stereochemistry, which dictates its fit into the transporter's binding site. nih.gov

Influence on Cellular Signaling Pathways

The interaction of aminocyclohexyl acetic acids with GPCRs has a direct impact on intracellular signaling cascades. For example, the acetic acid moiety itself can stimulate GPR43, a specific GPCR, leading to an influx of intracellular calcium. nih.gov This increase in calcium can then activate downstream signaling molecules like calcineurin, which are involved in various cellular processes. nih.gov

Furthermore, the biased agonism exhibited by derivatives of 2-(4-Aminocyclohexyl)acetic acid at dopamine receptors demonstrates a sophisticated mechanism of influencing cellular signaling. By selectively activating G-protein pathways, these compounds can fine-tune the cellular response to dopamine, potentially avoiding the broader effects associated with activating multiple signaling arms (like the β-arrestin pathway) simultaneously. nih.gov This selective activation can modulate pathways controlling everything from neurotransmission to cellular metabolism. wikipedia.orgmdpi.com

Role in Biological Pathways

Effects on Gene Expression and Cellular Metabolism

By modulating cellular signaling pathways, aminocyclohexyl acetic acids can lead to changes in gene expression. For example, signaling through the GPR43 receptor by acetic acid has been shown to modulate the expression of genes related to muscle characteristics. nih.gov The activation of specific signaling cascades, such as the AMP-activated protein kinase (AMPK) pathway, can also lead to widespread changes in cellular metabolism, including the regulation of lipid metabolism and glucose tolerance. nih.govresearchgate.net

While direct, extensive studies on how 2-(2-Aminocyclohexyl)acetic acid specifically alters global gene expression are not yet available, the known interactions with key signaling nodes like GPCRs and enzyme pathways strongly suggest its potential to influence the transcription of a variety of genes and consequently, the metabolic state of the cell.

Impact on Anabolic Hormone Secretion (as amino acid derivatives)

Certain amino acids, such as arginine, lysine, and ornithine, are known to stimulate the release of growth hormone from the pituitary gland when administered orally or intravenously researchgate.netnih.gov. This has led to the exploration of amino acid supplementation as a non-pharmacological strategy to enhance anabolic processes. The mechanism is thought to involve the modulation of neurotransmitters and direct effects on the pituitary gland. For instance, a study investigating the effects of an amino acid mixture on resistance training found that supplementation could attenuate the loss of muscle strength during intense training, possibly by fostering an anabolic environment researchgate.net. However, the response to amino acid administration can be highly variable among individuals and may be influenced by factors such as age, sex, and training status nih.gov.

It is important to note that not all amino acid supplementation consistently leads to increased HGH levels. One study found that while a meal replacement containing protein, carbohydrates, and fat increased HGH concentration in elderly women with heart failure, a specific amino acid beverage did not, despite raising plasma amino acid levels researchgate.net. This suggests that the stimulatory effect on HGH secretion may be dependent on the specific composition and context of the supplementation.

Research Findings on Amino Acid Derivatives and Hormone Secretion

Amino Acid Derivative ClassObserved Effect on Anabolic HormonesStudy Context
Arginine, Lysine, OrnithineStimulation of Growth Hormone (GH) releaseOral or intravenous administration researchgate.netnih.gov
Amino Acid MixtureAttenuation of muscle strength loss, potential for maintaining an anabolic environmentDuring high-volume resistance training researchgate.net
Amino Acid BeverageNo significant increase in Human Growth Hormone (HGH)In elderly women with heart failure researchgate.net

Preclinical Biological Evaluation (Mechanism-Focused)

Antimicrobial Activity (e.g., against bacterial strains)

The antimicrobial properties of compounds related to this compound have been a subject of interest, although specific data on this exact molecule is scarce. Research has more broadly focused on amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety, which share structural similarities.

In one study, novel amidrazone derivatives were synthesized and evaluated for their antimicrobial activity against a panel of bacterial and fungal strains. The results indicated that certain derivatives exhibited bacteriostatic activity. For example, some compounds were active against Staphylococcus aureus and Mycobacterium smegmatis. Another derivative showed selective inhibitory activity against the Gram-negative bacterium Yersinia enterocolitica. The antimicrobial efficacy was found to be influenced by the specific substituents on the amidrazone structure, with a 2-pyridyl substituent being identified as important for antibacterial action mdpi.com.

It is important to distinguish the activity of these complex derivatives from that of simple acetic acid. Acetic acid itself is a well-known antimicrobial agent with a long history of use in disinfecting wounds nih.gov. Its bactericidal effect is particularly notable against problematic Gram-negative bacteria such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Proteus vulgaris nih.gov. Studies have shown that acetic acid can be effective at concentrations as low as 0.166% and that its activity is not significantly diminished by evaporation or the presence of organic materials nih.gov. The mechanism of action of acetic acid is attributed to its ability to lower the pH and disrupt the cell membrane of microorganisms.

Antimicrobial Activity of Related Cyclohexane (B81311) Derivatives

Compound ClassTested StrainsObserved Activity
Amidrazone derivatives with cyclohex-1-ene-1-carboxylic acidStaphylococcus aureus, Mycobacterium smegmatis, Yersinia enterocoliticaBacteriostatic and selective inhibitory activity mdpi.com
Acetic AcidPseudomonas aeruginosa, Acinetobacter baumannii, Proteus vulgaris, Escherichia coli, Enterococcus faecalis, Staphylococcus epidermidis, MRSAExcellent bactericidal effect, particularly against Gram-negative bacteria nih.gov

Antitumor Activity and Interaction with DNA

Derivatives of aminocyclohexyl acetic acid have shown promise in the realm of oncology. Specifically, analogues of (cis-4-Aminocyclohexyl)acetic acid have been synthesized and evaluated for their anticancer properties. Preliminary studies on these analogues revealed therapeutic potential against murine leukemia L1210 lookchem.com. The antitumor efficacy was found to be dependent on the stereochemistry of the molecule, with the trans isomers generally showing activity as good as or slightly better than the corresponding cis isomers lookchem.com.

The mechanism of antitumor activity for many cytotoxic agents involves direct interaction with DNA. While the precise mechanism for aminocyclohexyl acetic acid derivatives is not fully elucidated in the available literature, a common mode of action for similar compounds is the inhibition of nucleic acid synthesis and binding to DNA. For instance, studies on aminoanthraquinones, another class of antitumor agents, have demonstrated that these compounds are potent inhibitors of both DNA and RNA synthesis and exhibit strong binding to DNA nih.gov. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

It is hypothesized that aminocyclohexyl acetic acid derivatives may exert their antitumor effects through similar mechanisms, although further research is needed to confirm this. The structural features of these compounds, including the amino and carboxylic acid groups on a cyclohexane scaffold, could facilitate interactions with the phosphate backbone or the bases of DNA.

Antitumor Potential of Aminocyclohexyl Acetic Acid Analogues

Compound AnalogueCancer ModelKey Findings
(cis-4-Aminocyclohexyl)acetic acid analoguesMurine leukemia L1210Demonstrated therapeutic indices ranging from 0.26 to 0.79; trans isomers showed comparable or superior activity to cis isomers lookchem.com.
Aminoanthraquinones (for mechanistic comparison)Various murine tumorsPotent inhibitors of DNA and RNA synthesis; strong binding to DNA nih.gov.

Neuroscience Research: Interaction with Neurotransmitter Systems

While direct research on "this compound" in neuroscience is limited, derivatives of related structures have been investigated for their interaction with neurotransmitter systems. For example, a derivative of trans-2-(4-(ethylamino)methyl)cyclohexyl)acetic acid serves as an intermediate in the synthesis of a dopamine D2/D3 receptor antagonist smolecule.com. This suggests that the aminocyclohexyl acetic acid scaffold can be modified to create compounds that target specific neurotransmitter receptors, which could have therapeutic applications in conditions like schizophrenia and bipolar disorder smolecule.com.

The interaction of small molecules with neurotransmitter receptors is a cornerstone of neuropharmacology. Neurotransmitter receptors are complex proteins that can be coupled to ion channels, and their activation or inhibition can modulate neuronal signaling nih.gov. The ability of aminocyclohexyl acetic acid derivatives to be tailored to interact with specific receptors, such as dopamine receptors, highlights their potential as platforms for the development of novel central nervous system (CNS) active drugs.

Furthermore, studies on other amino acid neurotransmitter receptor agonists and antagonists in embryonic cortical neurons have demonstrated the complexity of these interactions, with different receptor subtypes being coupled to different ion channels on the same cell nih.govkriegstein-lab.com. This diversity in neuronal signaling underscores the importance of developing highly specific ligands, a goal that may be achievable through the chemical modification of scaffolds like aminocyclohexyl acetic acid.

Interaction of Related Compounds with Neurotransmitter Systems

Compound DerivativeTargetPotential Application
trans-2-(4-(ethylamino)methyl)cyclohexyl)acetic acid derivativeDopamine D2/D3 receptorsAntipsychotic for schizophrenia and bipolar disorder smolecule.com
General Amino Acid Neurotransmitter LigandsVarious neurotransmitter receptors (e.g., GABA, Glutamate)Modulation of neuronal signaling nih.govkriegstein-lab.com

Applications in Academic and Research Contexts

Medicinal Chemistry Research

In the realm of medicinal chemistry, 2-(2-Aminocyclohexyl)acetic acid and its derivatives serve as crucial scaffolds and intermediates in the quest for new therapeutic agents. The conformational rigidity imparted by the cyclohexane (B81311) ring, coupled with the versatile reactivity of the amino and acid moieties, allows for the systematic exploration of chemical space in drug design and discovery.

The principles of drug design often rely on the use of specific molecular frameworks that can be systematically modified to optimize pharmacological activity. Acetic acid derivatives, for instance, are integral to the development of various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The design of selective COX-2 inhibitors has been explored using phenoxy acetic acid derivatives as a foundational structure. Furthermore, heterocyclic compounds, which can be synthesized using building blocks like this compound, are recognized for their diverse structural and versatile nature, making them attractive scaffolds in drug design for a wide range of therapeutic targets, including antibiotics, antivirals, and antitumor agents mdpi.comnih.gov. The strategic incorporation of such building blocks allows medicinal chemists to fine-tune the steric and electronic properties of a lead compound to enhance its binding affinity and selectivity for its biological target.

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of the atypical antipsychotic drug, Cariprazine. Cariprazine is a dopamine D3- and D2-receptor partial agonist with high selectivity for the D3 receptor. The synthesis of Cariprazine involves several steps where the aminocyclohexyl acetic acid moiety is a critical component of the final molecular structure. Various synthetic routes have been developed to improve the efficiency and commercial viability of Cariprazine production, many of which hinge on the effective preparation and utilization of this compound or its derivatives. The stereochemistry of the cyclohexane ring in this precursor is crucial for the pharmacological activity of the final drug molecule.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability and oral bioavailability nih.gov. The development of peptidomimetics is a growing approach in medicinal chemistry to overcome the limitations of peptide-based drugs nih.gov. This compound, with its constrained cyclic structure, serves as an excellent scaffold for the synthesis of unnatural amino acid derivatives. By incorporating this rigid cyclohexane framework, researchers can create conformationally restricted amino acids that can be used to build peptidomimetics with well-defined secondary structures, such as turns and helices nih.gov. The incorporation of such unnatural amino acids can lead to peptides with increased potency, selectivity, and resistance to enzymatic degradation nih.govlabome.com. The synthesis of these unnatural amino acids often involves leveraging the compound as a synthetic equivalent of α,α-dicationic acetic acid, allowing for the introduction of various substituents rsc.org.

Research AreaApplication of this compoundDesired Outcome
Peptidomimetics As a scaffold to create conformationally constrained amino acids.Mimic peptide structures with improved stability and bioavailability nih.gov.
Unnatural Amino Acids To synthesize derivatives with defined stereochemistry.Introduce novel functionalities and enhance proteolytic stability nih.govlabome.com.

In the field of biomedical imaging, particularly Magnetic Resonance Imaging (MRI), gadolinium(III) complexes are widely used as contrast agents. The design of the organic ligand that chelates the Gd(III) ion is critical to ensure both the stability of the complex and its imaging efficacy. Derivatives of this compound have been utilized in the synthesis of multidentate ligands for Gd(III). For example, bis(trans-2-aminocyclohexyl)aminepentaacetic acid has been synthesized and its Gd(III) complexes have been studied. The cyclohexane rings in these ligands contribute to the rigidity of the complex, which can influence the relaxivity and, consequently, the quality of the MRI signal. The stability of these complexes is paramount to prevent the release of toxic free Gd(III) ions in the body.

The aminocyclohexyl acetic acid scaffold is a key pharmacophoric element in molecules targeting dopamine receptors. As seen in Cariprazine, this moiety plays a crucial role in the interaction with D2 and D3 dopamine receptors mdpi.com. The dopaminergic system is a critical target for treating a variety of central nervous system disorders nih.gov. The design of selective dopamine receptor ligands is a major focus of medicinal chemistry research, and the structural features of this compound make it an attractive starting point for developing novel ligands with tailored selectivity profiles for different dopamine receptor subtypes mdpi.comnih.govnih.gov. By modifying the substituents on the cyclohexane ring and the amino and carboxyl groups, researchers can systematically explore the structure-activity relationships to develop new therapeutic agents for conditions such as Parkinson's disease, schizophrenia, and other neuropsychiatric disorders researcher.life.

Organic Synthesis as Building Blocks

Beyond its applications in medicinal chemistry, this compound is a versatile building block in general organic synthesis. Its bifunctional nature, possessing both a primary amine and a carboxylic acid, allows it to participate in a wide array of chemical transformations. The presence of a chiral center also makes it a valuable starting material for asymmetric synthesis, where the control of stereochemistry is essential enamine.net.

The cyclohexane ring provides a robust and predictable conformational scaffold, which can be exploited to direct the stereochemical outcome of subsequent reactions. Chemists utilize this building block to construct more complex molecules with specific three-dimensional arrangements. Its utility is particularly pronounced in the synthesis of natural products and other biologically active compounds where a defined stereochemical architecture is critical for function. The ability to introduce diverse functionalities onto the cyclohexane ring further expands its utility as a versatile synthetic intermediate.

Functional GroupSynthetic Utility
Primary Amine Nucleophilic addition, amide bond formation, N-alkylation.
Carboxylic Acid Esterification, amide bond formation, reduction to alcohol.
Cyclohexane Ring Provides conformational rigidity and a stereochemical scaffold.
Chiral Center Enables enantioselective synthesis of complex molecules enamine.net.

Development of New Chemical Entities

A new chemical entity (NCE) is a compound that emerges from the drug discovery process with promising activity against a biological target but has not yet been approved for therapeutic use. The synthesis of NCEs is a foundational step in the development of new medicines. The this compound scaffold is of significant interest in this area.

Researchers utilize natural products, such as D-glucose and (-)-shikimic acid, as starting materials for the stereoselective synthesis of complex molecules, including polyhydroxylated derivatives of this compound. These synthetic efforts aim to generate novel molecules with potential applications in pharmacology. The rigid cyclohexane core of the amino acid is a key structural element that can be decorated with various functional groups to create diverse molecular architectures. These new structures are then evaluated for their biological activity, contributing to the pipeline of potential future therapeutics.

Synthesis of Compound Libraries for Screening

Combinatorial chemistry and high-throughput screening are powerful tools in modern drug discovery, allowing for the rapid synthesis and evaluation of large numbers of compounds. This process relies on the availability of versatile building blocks that can be systematically combined to generate a library of structurally related molecules.

Carboxylic acids, such as this compound, are extensively used in the synthesis of compound libraries, primarily due to the reliability of amide bond formation. The presence of both an amino group and a carboxylic acid group on the this compound scaffold allows it to be incorporated into peptide-like structures or used as a core structure to which diverse chemical moieties can be attached. By systematically reacting the amino or acid group with a collection of different reagents, researchers can generate a large library of related compounds from a single scaffold. These libraries are then screened against biological targets to identify "hit" compounds with desired activities, which can be further optimized into lead compounds for drug development.

Table 1: Representative Compound Libraries Utilizing Amino Acid Scaffolds This table is illustrative of the types of libraries where scaffolds like this compound could be employed.

Library Type Synthesis Method Building Blocks Purpose
Peptide Library One-Bead-One-Compound (OBOC) Amino acids, non-natural amino acids Target identification, epitope mapping
Small Molecule Library Parallel Synthesis Carboxylic acids, amines, aldehydes Hit discovery, lead optimization
Peptidomimetic Library Solid-Phase Synthesis Constrained amino acids, cyclic scaffolds Improved stability and bioavailability

Biochemical and Molecular Biology Assays

The unique structural properties of this compound and its derivatives make them useful tools for probing complex biological systems at the molecular level.

Evaluation of Enzyme Activity

Enzyme assays are fundamental to understanding biological pathways and for identifying molecules that can modulate these pathways. Derivatives of cyclic amino acids can serve as substrates, inhibitors, or activators in such assays. For instance, in the study of cyclooxygenase (COX) enzymes, which are key targets in inflammation, various acetic acid derivatives have been synthesized and evaluated as selective inhibitors. mdpi.com While direct studies on this compound are limited, its structural motifs are relevant to the design of specific enzyme modulators. The development of enzyme-based assays, such as those for detecting COX-2 inhibitors, allows for the screening of compounds to identify new anti-inflammatory agents. mdpi.com The rigid cyclohexane backbone of this compound can be used to orient pharmacophoric groups in a precise spatial arrangement to achieve selective binding to an enzyme's active site.

Studies on Protein Structure and Function

Understanding the three-dimensional structure of proteins is crucial for deciphering their function. Non-natural amino acids, including cyclic γ-amino acids, are incorporated into peptides to induce specific, predictable secondary structures. chemrxiv.org Oligomers containing constrained residues like cyclohexane-based amino acids can form stable helical or turn structures. chemrxiv.orgnih.gov

Investigation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are central to nearly all biological processes and represent a major class of potential drug targets. nih.gov However, studying these interactions, especially those that are weak or transient, can be challenging. Small molecules and specialized amino acids can be used as probes to stabilize or disrupt these interactions.

The incorporation of unnatural amino acids with specific reactive groups into proteins allows for proximity-dependent cross-linking, which can trap interacting partners. nih.gov While not a direct application of this compound itself, its derivatives can be functionalized to act as such probes. The rigid scaffold can serve as a platform to present reactive moieties or binding fragments in a defined orientation, facilitating the study of the geometry and topology of protein complexes. nih.gov Furthermore, the ability of peptides containing constrained cyclic amino acids to adopt defined secondary structures is relevant for mimicking one of the interacting protein surfaces, thereby acting as competitive inhibitors of the PPI.

Materials Science Applications

The applications of this compound extend beyond biology and pharmacology into the realm of materials science. The same synthetic versatility that makes it useful for creating NCEs also allows for its use in the construction of novel materials and organocatalysts. For example, research has explored the synthesis of new cyclohexane-1,2-diamine organocatalysts derived from related starting materials. The bifunctional nature of the amino acid—possessing both an amine and a carboxylic acid—allows it to be incorporated into polymers like polyamides, potentially imparting unique structural or functional properties to the resulting material due to its rigid cyclic core.

Incorporation into Polymer Formulations

The structure of this compound makes it an ideal monomer for step-growth polymerization to produce polyamides. libretexts.org In this process, the amino group of one monomer reacts with the carboxylic acid group of another to form an amide (or peptide) bond, eliminating a molecule of water. libretexts.orgsavemyexams.com This reaction can be repeated to build long polymer chains.

The incorporation of the rigid cyclohexyl group into the polymer backbone can impart unique thermal and mechanical properties. Research into analogous systems, such as those derived from 2,5-furandicarboxylic acid, demonstrates that the structure of the cyclic monomer significantly influences the polymer's characteristics, including its glass transition temperature and thermal stability. rsc.org Polyamides containing cyclic units, like the well-known engineering plastic Kevlar, often exhibit high strength and thermal resistance due to restricted chain rotation and strong intermolecular hydrogen bonding. savemyexams.com The specific stereochemistry (cis or trans) of the aminocyclohexyl monomer is expected to play a crucial role in controlling polymer chain packing and crystallinity, thereby affecting the final material's properties.

Table 1: Potential Influence of this compound on Polyamide Properties

Monomer FeatureAnticipated Effect on Polymer PropertyRationale
Cyclohexyl RingIncreased thermal stability and rigidityThe rigid ring structure restricts bond rotation in the polymer backbone compared to linear aliphatic monomers.
Amide LinkagesHigh strength, potential for high crystallinityAllows for strong intermolecular hydrogen bonding between polymer chains.
Stereoisomerism (cis/trans)Control over polymer morphology (amorphous vs. crystalline)The specific geometry of the monomer influences how polymer chains pack together in the solid state.

Role in Functional Materials Development

Beyond traditional polymers, this compound is a valuable ligand for the construction of coordination polymers and other functional materials. A ligand is a molecule that binds to a central metal atom to form a coordination complex. The amino and carboxylate groups on the molecule can both coordinate with metal ions, allowing it to act as a bridge between metal centers. nih.gov

This bridging capability enables the formation of extended one-, two-, or three-dimensional networks known as coordination polymers or metal-organic frameworks (MOFs). nih.gov The properties of these materials, such as porosity, luminescence, or magnetic behavior, are dictated by the choice of both the metal ion and the organic ligand. nih.gov The use of ligands with specific geometries, like the cis and trans isomers of this compound, can direct the assembly of predictable and highly ordered structures for applications in areas like gas storage, catalysis, or chemical sensing.

Analytical Chemistry Applications

Use as Analytical Standards

In analytical chemistry, a reference standard is a highly purified compound used as a measurement base. This compound and its isomers serve as crucial analytical standards, particularly in the pharmaceutical industry. lgcstandards.com It is identified as a regioisomeric impurity of gabapentin, a widely used medication. lgcstandards.com Regioisomers are compounds that have the same molecular formula but differ in the placement of functional groups on a core structure.

During the synthesis of a pharmaceutical compound like gabapentin, which is chemically related to this compound, small amounts of this and other related isomers can be formed as byproducts. lgcstandards.comgoogle.com Regulatory agencies require that the levels of such impurities in the final drug product be strictly controlled and quantified. To do this, analytical chemists develop methods, such as high-performance liquid chromatography (HPLC), to separate the main compound from its impurities.

A certified reference standard of this compound is essential for this process. lgcstandards.com It is used to:

Identify the impurity peak in a chromatogram by comparing its retention time to that of the standard.

Quantify the exact amount of the impurity present in a sample by comparing the peak area to a calibration curve generated with the standard.

Validate the analytical method to ensure it is accurate, precise, and specific for detecting and measuring the impurity.

The availability of pure this compound as a reference material is therefore fundamental to ensuring the quality and safety of related pharmaceutical products. lgcstandards.com

Future Horizons for this compound: A Roadmap for Research and Development

While the existing body of research on this compound is foundational, the molecule's true potential lies in future explorations and the application of cutting-edge scientific methodologies. The unique structural characteristics of this cyclic β-amino acid present a compelling case for further investigation across a spectrum of scientific disciplines. This article outlines promising future directions and emerging research areas that could unlock the full therapeutic and technological value of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Aminocyclohexyl)acetic acid, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves a two-step process:

Cyclohexane Functionalization : Introduction of an amino group via reductive amination or Gabriel synthesis, followed by alkylation with bromoacetic acid derivatives.

Hydrochloride Salt Formation : Reaction with HCl under controlled conditions (room temperature to 50°C) in polar solvents like methanol or ethanol .

  • Key Variables : Temperature (>50°C may degrade intermediates), solvent polarity (affects solubility of intermediates), and stoichiometric ratios (excess HCl ensures complete salt formation).
  • Yield Optimization : Yields range from 60–75% when using ethanol as a solvent and maintaining pH < 3 during salt formation .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Answer : A combination of spectroscopic and crystallographic methods is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the cyclohexane backbone (δ 1.2–2.1 ppm for axial/equatorial protons) and acetic acid moiety (δ 3.4–3.6 ppm for CH₂) .
  • X-ray Diffraction (XRD) : Resolves stereochemistry (e.g., chair conformation of cyclohexane) and hydrogen-bonding networks (e.g., O–H⋯O interactions in carboxylic acid dimers) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H]⁺ at m/z 174.2 (free acid) or 193.7 (hydrochloride salt) .

Q. How can researchers standardize purity assessment for this compound in biological studies?

  • Answer : Use orthogonal methods:

  • HPLC : Reverse-phase C18 column with UV detection at 210 nm; retention time ~8.2 min (acetonitrile/water + 0.1% TFA) .
  • Elemental Analysis : Theoretical C: 54.3%, H: 8.3%, N: 7.2% (hydrochloride form); deviations >0.3% indicate impurities .

Advanced Research Questions

Q. What explains contradictory reports on the biological activity of this compound in anti-inflammatory assays?

  • Answer : Discrepancies arise from:

  • Stereochemical Variants : The cis vs. trans configuration of the amino group alters receptor binding. For example, trans-isomers show 3× higher COX-2 inhibition (IC₅₀ = 12 µM) than cis counterparts .
  • Assay Conditions : Activity in cell-based assays (e.g., RAW 264.7 macrophages) is pH-dependent; physiological pH (7.4) favors the carboxylate anion, enhancing solubility but reducing membrane permeability .
  • Metabolite Interference : In vivo studies may conflate parent compound effects with metabolites like 2-(2-aminocyclohexyl)acetamide .

Q. How can metal complexation enhance the utility of this compound in catalysis or medicinal chemistry?

  • Answer : The compound forms stable complexes with transition metals:

  • Synthesis : React with Co(II), Ni(II), or Cu(II) salts in aqueous ethanol (1:2 molar ratio) to yield octahedral complexes. Characterization via UV-Vis (d-d transitions at 450–600 nm) and cyclic voltammetry confirms redox activity .
  • Applications :
  • Catalysis : Cu(II) complexes catalyze Suzuki-Miyaura couplings with turnover numbers (TON) up to 1,200 .
  • Antimicrobial Activity : Co(II) complexes exhibit MIC values of 8 µg/mL against S. aureus due to membrane disruption .

Q. What strategies mitigate racemization during peptide conjugation involving this compound?

  • Answer : Racemization occurs during carbodiimide-mediated coupling. Mitigation involves:

  • Low-Temperature Reactions : Conduct at 0–4°C to slow base-catalyzed enolization .
  • Additives : 1-Hydroxybenzotriazole (HOAt) reduces racemization by 80% compared to HOBt .
  • Solid-Phase Synthesis : Immobilize the compound on Wang resin to sterically hinder chiral center inversion .

Methodological Notes

  • Stereochemical Analysis : Use chiral HPLC (Chiralpak IA column) with heptane/isopropanol (90:10) to resolve cis/trans isomers .
  • In Vivo Studies : Administer hydrochloride salt (10 mg/kg, IP) in PBS for consistent bioavailability; monitor renal clearance due to carboxylic acid excretion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.